2-({4-[(4-benzhydrylpiperazino)carbonyl]-5-methyl-3-isoxazolyl}carbonyl)-N-methyl-1-hydrazinecarbothioamide
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Description
The compound “2-({4-[(4-benzhydrylpiperazino)carbonyl]-5-methyl-3-isoxazolyl}carbonyl)-N-methyl-1-hydrazinecarbothioamide” is a complex organic molecule with the molecular formula C25H28N6O3S . It has a molecular weight of 492.59322 .
Physical and Chemical Properties Analysis
The compound has a predicted density of 1.297±0.06 g/cm3 and a predicted pKa of 8.87±0.23 .Scientific Research Applications
Synthesis Techniques
Hydrazine, Carbothioamide Derivatives Synthesis : Hydrazine and carbothioamide derivatives have been synthesized through various methods involving the condensation of tri carbonyl compounds with thiosemicarbazide and further reactions leading to the formation of diverse heterocyclic compounds. These methods allow for the preparation of compounds containing multiple triazole rings, linked to benzene rings, which are useful for synthesizing various dendrimers (Darehkordi & Ghazi, 2013).
Antimicrobial and Anticonvulsant Applications
Antimicrobial Activity : Some pyrazole and fused pyrazolo-pyrimidine derivatives, including hydrazonyl bromides reacted with active methylene compounds, have shown antimicrobial activity. These compounds offer a potential avenue for developing new antimicrobial agents (Abunada et al., 2008).
Anticonvulsant Activity : Novel oxadiazole derivatives and benzimidazole derivatives have been synthesized with significant anticonvulsant activity, suggesting the potential of such compounds in developing anticonvulsant therapies. These compounds were evaluated using models like Maximal Electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) methods, showing comparable activity to standard drugs (Khatoon et al., 2017); (Bhrigu et al., 2012).
Properties
IUPAC Name |
1-[[4-(4-benzhydrylpiperazine-1-carbonyl)-5-methyl-1,2-oxazole-3-carbonyl]amino]-3-methylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N6O3S/c1-17-20(21(29-34-17)23(32)27-28-25(35)26-2)24(33)31-15-13-30(14-16-31)22(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,22H,13-16H2,1-2H3,(H,27,32)(H2,26,28,35) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMPUAYFWCJHHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C(=O)NNC(=S)NC)C(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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